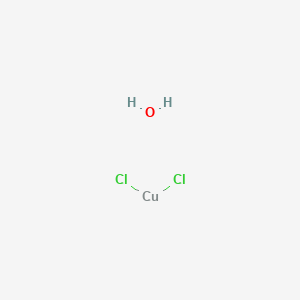

Cupric chloride hydrate

Description

BenchChem offers high-quality Cupric chloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cupric chloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichlorocopper;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYGTDAUKWEPCZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Cu]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CuH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10125-13-0 | |

| Record name | Copper chloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10125-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

cupric chloride dihydrate CAS number and registry information

An In-depth Technical Guide to Cupric Chloride Dihydrate for Researchers and Scientists

This guide provides comprehensive technical information on cupric chloride dihydrate (CuCl₂·2H₂O), focusing on its chemical identity, properties, applications in research and drug development, and relevant safety protocols.

Registry Information

Cupric chloride dihydrate is a hydrated form of copper(II) chloride. It is registered under various identifiers across multiple chemical and regulatory databases. The primary CAS Number for the dihydrate form is 10125-13-0.[1][2][3] The anhydrous form has the CAS Number 7447-39-4.[2]

| Identifier | Value | Source(s) |

| CAS Number | 10125-13-0 | [1][2][3][4] |

| EC Number | 231-210-2 | [2][5] |

| PubChem CID | 61482 | [6] |

| RTECS Number | GL7030000 | [7] |

| UN Number | 2802 | [1][2] |

| Formula | CuCl₂·2H₂O or Cl₂CuH₄O₂ | [1][3][6] |

| Synonyms | Copper(II) chloride dihydrate, Coppertrace, Eriochalcite | [1][2][4][6] |

Physicochemical Properties

Cupric chloride dihydrate appears as a blue-green or light blue crystalline solid.[1][8] It is deliquescent, meaning it readily absorbs moisture from the air.[1][8] The anhydrous form is a yellowish-brown solid that turns into the blue-green dihydrate upon absorbing moisture.[2]

| Property | Value | Source(s) |

| Molecular Weight | 170.48 g/mol | [1][2][3][6] |

| Appearance | Blue-green orthorhombic crystals | [1][2][9] |

| Melting Point | 100 °C (decomposes, loses water of hydration) | [1][2] |

| Boiling Point | 993 °C (anhydrous, decomposes) | [1][2] |

| Density/Specific Gravity | 2.51 g/cm³ | [1][2] |

| Solubility in Water | 75.7 g/100 mL at 25 °C | [2] |

| Other Solubilities | Soluble in alcohol, acetone, and ammonia | [1][9] |

| pH of Solution | ~3.0 | [1] |

Toxicological and Safety Data

Cupric chloride dihydrate is classified as moderately toxic if ingested and is a severe irritant to body tissues.[1] It is harmful if swallowed or in contact with skin and causes serious eye damage.

| Parameter | Value | Source(s) |

| Oral LD₅₀ (Rat) | 336 - 584 mg/kg | [1][8] |

| Hazard Class | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 1) | [8] |

| Target Organs | Respiratory system, liver, kidneys | [1] |

| OSHA PEL (as Cu dusts) | 1 mg/m³ | [1] |

| ACGIH TLV (as Cu dusts) | 1 mg/m³ | [1] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [9] |

| Incompatibilities | Potassium, sodium, alkali metals, ammonia, acetylene | [1][8][9] |

Applications in Research and Drug Development

Cupric chloride is a versatile compound with numerous applications in industrial and laboratory settings.

-

Catalysis in Organic Synthesis : It is widely used as a catalyst in various organic reactions.[9] A primary industrial application is as a co-catalyst in the Wacker process for oxidizing ethylene (B1197577) to acetaldehyde (B116499), where it serves to regenerate the palladium catalyst.[2][10] It also catalyzes chlorination reactions, such as in the production of vinyl chloride and dichloroethane.[11]

-

Drug Development and Biological Research : Copper is an essential cofactor for many enzymes and plays a critical role in angiogenesis, the formation of new blood vessels.[12][13] This has led to research into its role in cancer therapy, as tumor growth is dependent on angiogenesis.[14] Copper ions from compounds like cupric chloride can influence signaling pathways by modulating the activity of factors such as Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[13][15] It is also studied for its potential in treating copper deficiency and for its antimicrobial properties in wound healing applications.

Experimental Protocols and Methodologies

A. Solid-State Synthesis of Copper(II) Oxide (CuO)

This protocol outlines a solvent-free, green chemistry approach to synthesize CuO from cupric chloride dihydrate, as demonstrated in an undergraduate chemistry experiment.[16]

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Mortar and pestle

-

Heat gun

Methodology:

-

Add 340 mg (2.0 mmol) of CuCl₂·2H₂O and 160 mg (4.0 mmol) of NaOH to a clean, dry mortar.[16]

-

Grind the solid mixture together using the pestle. A color change from blue-green to brown or black should be observed within a few minutes, indicating the formation of copper(II) oxide.[16]

-

Gently dry the resulting black powder product with a heat gun.

-

Collect the product. Wash with deionized water to remove the sodium chloride (NaCl) byproduct.

-

Re-dry the final CuO product. The reported yield for this specific procedure is approximately 52.2%.[16]

B. Role as a Co-Catalyst in the Wacker Process

The Wacker process converts ethylene to acetaldehyde using a palladium(II) chloride catalyst. Cupric chloride is not the primary catalyst but is essential for regenerating the active catalyst, allowing the cycle to continue.[10][17]

Reaction Steps:

-

Oxidation of Ethylene : Ethylene reacts with palladium(II) chloride and water to produce acetaldehyde and palladium(0) metal. [PdCl₄]²⁻ + C₂H₄ + H₂O → CH₃CHO + Pd(0) + 2HCl + 2Cl⁻[17]

-

Catalyst Regeneration (Role of CuCl₂) : The precipitated Pd(0) is inactive. Cupric chloride (CuCl₂) oxidizes the Pd(0) back to the active Pd(II) state, while being reduced to cuprous chloride (CuCl). Pd(0) + 2CuCl₂ + 2Cl⁻ → [PdCl₄]²⁻ + 2CuCl[17]

-

Co-Catalyst Re-oxidation : The resulting cuprous chloride is re-oxidized back to cupric chloride by oxygen, which is the ultimate oxidant in the process. 2CuCl + ½O₂ + 2HCl → 2CuCl₂ + H₂O[17]

Without cupric chloride, the palladium catalyst would precipitate as Pd(0) metal, halting the reaction after a single cycle.[10]

Visualized Workflows and Pathways

Diagram 1: Chemical Spill Response Workflow

This workflow outlines the standard procedure for handling an accidental spill of cupric chloride dihydrate in a laboratory setting, based on common safety data sheet recommendations.[1][8]

Caption: Workflow for handling a cupric chloride dihydrate spill.

Diagram 2: Wacker Process Catalytic Cycle

This diagram illustrates the crucial role of cupric chloride (CuCl₂) in regenerating the palladium (Pd) catalyst during the oxidation of ethylene to acetaldehyde.

Caption: Catalytic cycle of the Wacker process showing CuCl₂ role.

Diagram 3: Copper's Role in Angiogenesis Signaling

This diagram shows a simplified pathway illustrating how copper ions can promote angiogenesis by influencing the stability and activity of the transcription factor HIF-1α.

Caption: Copper's role in promoting HIF-1α stability for angiogenesis.

References

- 1. westliberty.edu [westliberty.edu]

- 2. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. CuCl2, Copper or Cupric Chloride Dihydrate Anhydrous Manufacturers [aakashmanthanindustries.com]

- 5. Copper(II) chloride dihydrate - Cupric chloride dihydrate, Copper(II) chloride dihydrate [sigmaaldrich.com]

- 6. Cupric chloride dihydrate | Cl2CuH4O2 | CID 61482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cupric chloride dihydrate, 10125-13-0 [thegoodscentscompany.com]

- 8. Copper(II) Chloride Dihydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. chembk.com [chembk.com]

- 10. Wacker process - Wikipedia [en.wikipedia.org]

- 11. mpbio.com [mpbio.com]

- 12. Behind the Link between Copper and Angiogenesis: Established Mechanisms and an Overview on the Role of Vascular Copper Transport Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. researchgate.net [researchgate.net]

- 15. COPPER AND ANGIOGENESIS: UNRAVELLING A RELATIONSHIP KEY TO CANCER PROGRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. scribd.com [scribd.com]

molecular weight and formula of cupric chloride dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical and physical properties of cupric chloride dihydrate, a compound with significant applications in various scientific fields, including as a catalyst in organic synthesis and in medical research.

Chemical Formula and Molecular Weight

Cupric chloride dihydrate, also known as copper(II) chloride dihydrate, is an inorganic compound. Its chemical structure consists of one copper(II) ion (Cu²⁺), two chloride ions (Cl⁻), and two molecules of water of hydration. This composition is represented by the chemical formula CuCl₂·2H₂O .[1][2][3] The elements that constitute the compound are copper, chlorine, hydrogen, and oxygen, which can also be expressed in the molecular formula Cl₂CuH₄O₂ .[4][5][6]

The molecular weight of cupric chloride dihydrate is 170.48 g/mol .[1][2][3][4][7] This value is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions with specific molar concentrations.

Quantitative Data Summary

The key quantitative properties of cupric chloride dihydrate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | CuCl₂·2H₂O | [1][2][3] |

| Molecular Formula | Cl₂CuH₄O₂ | [4][5][6] |

| Molecular Weight | 170.48 g/mol | [1][2][3][4][7] |

| Density | 2.51 g/cm³ | [1][3] |

| Melting Point | 100 °C (decomposes) | [1][5][8] |

| Solubility in Water (25 °C) | 75.7 g/100 mL | [1] |

Experimental Protocols

Detailed experimental protocols involving cupric chloride dihydrate are extensive and application-dependent. For instance, in organic synthesis, it is often used as a catalyst. A general procedure for its use in the oxidation of alcohols might involve dissolving the cupric chloride dihydrate in a suitable solvent, such as acetonitrile, followed by the addition of the alcohol substrate and a co-catalyst under specific temperature and atmospheric conditions. For drug development applications, protocols for assessing its biological activity, such as enzyme inhibition assays, would involve preparing stock solutions of the compound and testing its effect on the target enzyme at various concentrations.

Logical Relationship Diagram

The following diagram illustrates the relationship between the constituent parts of cupric chloride dihydrate.

References

- 1. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 2. wintersunchemical.com [wintersunchemical.com]

- 3. Copper (II) Chloride Dihydrate - ProChem, Inc. [prochemonline.com]

- 4. Cupric chloride dihydrate | Cl2CuH4O2 | CID 61482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Copper(II) chloride, dihydrate (1:2:2) | Cl2CuH4O2 | CID 26342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Copper(II) chloride dihydrate | 10125-13-0 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cupric Chloride Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II) chloride, also known as cupric chloride, is an inorganic compound with the chemical formula CuCl₂. It commonly exists as a dihydrate, CuCl₂·2H₂O, which is a blue-green crystalline solid.[1][2][3] The anhydrous form is a yellowish-brown powder that readily absorbs moisture to form the dihydrate.[1][3] Cupric chloride dihydrate is a versatile compound with applications as a catalyst in organic synthesis, a mordant in the dyeing and printing of textiles, a wood preservative, a fungicide, and in electroplating.[4] This guide provides a comprehensive overview of its physical and chemical properties, along with relevant experimental protocols.

Physical Properties

Cupric chloride dihydrate presents as blue-green crystals of the orthorhombic system. It is deliquescent in moist air, meaning it absorbs moisture from the atmosphere, and efflorescent in dry air, where it loses its water of hydration.[5][6] The compound is odorless.[7]

Tabulated Physical Data

The key physical properties of cupric chloride dihydrate are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | CuCl₂·2H₂O | [2] |

| Molar Mass | 170.48 g/mol | [2][8] |

| Appearance | Blue-green orthorhombic crystals or powder | [2][7] |

| Density | 2.51 g/cm³ | [1][2][7] |

| Melting Point | 100 °C (decomposes, loses water of hydration) | [1][2] |

| Boiling Point | 993 °C (anhydrous, decomposes) | [1][9] |

| Vapor Density | >1 (vs air) | [10] |

| pH of 0.2 M solution | 3.6 | [5] |

| pH of 5% aq. solution | 3.0 - 3.8 | [11] |

Solubility

Cupric chloride dihydrate is highly soluble in water and also shows good solubility in alcohols like methanol (B129727) and ethanol, as well as acetone.[1]

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | References |

| Water | 70.6 | 0 | [1][5] |

| Water | 75.7 | 25 | [1][9] |

| Water | 107.9 | 100 | [1][5] |

| Methanol | 68 | 15 | [1][9] |

| Ethanol | 53 | 15 | [1][9] |

Crystal Structure

Cupric chloride dihydrate has an orthorhombic crystal structure.[1] In the solid state, the copper atom has a highly distorted octahedral geometry, coordinated to two water ligands and four chloride ligands. These chloride ligands act as bridges to adjacent copper centers.[1]

| Parameter | Value | References |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbmn | [1] |

| Lattice Constants | a = 7.41 Å, b = 8.09 Å, c = 3.75 Å | [1] |

| Coordination Geometry | Distorted Octahedral | [1] |

Chemical Properties and Reactivity

Redox Behavior and Decomposition

Cupric chloride is a mild oxidant.[1] Upon heating, the dihydrate loses its water of hydration at around 100 °C.[1][2] The anhydrous form decomposes to copper(I) chloride (CuCl) and chlorine gas at temperatures around 993 °C.[1][5]

2 CuCl₂(s) → 2 CuCl(s) + Cl₂(g)

It can be reduced to copper(I) chloride by reacting an aqueous solution with sulfur dioxide.[1]

2 CuCl₂(aq) + SO₂(g) + 2 H₂O(l) → 2 CuCl(s) + 2 HCl(aq) + H₂SO₄(aq)

Acid-Base Reactions

Aqueous solutions of cupric chloride are acidic.[5][11] It reacts with bases such as sodium hydroxide (B78521) to form a precipitate of copper(II) hydroxide.[9][12][13]

CuCl₂(aq) + 2 NaOH(aq) → Cu(OH)₂(s) + 2 NaCl(aq)[12]

This is a double displacement and precipitation reaction, resulting in a blue precipitate of copper(II) hydroxide.[12][14][15]

Coordination Chemistry

Copper(II) chloride forms a variety of coordination complexes with ligands such as ammonia (B1221849) and pyridine.[1] With an excess of chloride ions, it can form complex ions like [CuCl₃]⁻ and [CuCl₄]²⁻, which can change the color of the solution from blue to green or yellow.[9]

Reactivity with Metals

Cupric chloride reacts with several metals, leading to the formation of copper metal or copper(I) chloride and the oxidation of the other metal.[1] For instance, it reacts violently with aluminum.[16] It is also corrosive to aluminum.[5][7]

Catalytic Activity

Copper(II) chloride is utilized as a catalyst in various chemical processes, including the production of chlorine via oxychlorination in the Deacon process.[1] It also serves as a catalyst in the manufacturing of vinyl chloride and dichloromethane.[1]

Experimental Protocols

Synthesis of Cupric Chloride Dihydrate

Cupric chloride dihydrate can be synthesized by reacting copper(II) oxide, hydroxide, or carbonate with hydrochloric acid, followed by crystallization.[4]

Protocol:

-

To a beaker, add a measured amount of copper(II) oxide.

-

Slowly add concentrated hydrochloric acid dropwise while stirring until all the copper oxide has reacted. The solution will turn green.

-

Gently heat the solution to concentrate it, but do not boil to dryness.

-

Allow the solution to cool slowly at room temperature.

-

Blue-green crystals of cupric chloride dihydrate will form.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold, distilled water.

-

Dry the crystals between sheets of filter paper or in a desiccator.

Caption: Workflow for the synthesis of cupric chloride dihydrate.

Dehydration of Cupric Chloride Dihydrate

The dihydrate can be dehydrated to the anhydrous form by heating.[17][18]

Protocol:

-

Place a sample of cupric chloride dihydrate in an evaporating dish.

-

Gently heat the dish over a Bunsen burner or on a hot plate.

-

The blue-green crystals will turn into a yellowish-brown powder as the water of hydration is driven off.[17]

-

To prevent hydrolysis, which can form copper(II) oxide, the heating can be done in a stream of dry hydrogen chloride gas.[18]

-

Once the color change is complete, allow the anhydrous cupric chloride to cool in a desiccator to prevent rehydration.

Caption: Process of dehydrating cupric chloride dihydrate.

Precipitation Reaction with Sodium Hydroxide

This protocol demonstrates the formation of copper(II) hydroxide from cupric chloride dihydrate.

Protocol:

-

Prepare a 0.1 M aqueous solution of cupric chloride dihydrate.

-

Prepare a 0.2 M aqueous solution of sodium hydroxide.

-

In a beaker, add a specific volume of the cupric chloride solution.

-

Slowly add the sodium hydroxide solution dropwise to the cupric chloride solution while stirring continuously.

-

A blue precipitate of copper(II) hydroxide will form immediately.[12][14]

-

Continue adding the sodium hydroxide solution until no more precipitate is formed.

-

The precipitate can be separated from the solution by filtration.

-

The remaining solution will contain sodium chloride.[15]

Caption: Reaction of cupric chloride with sodium hydroxide.

Determination of Solubility in Water

Protocol:

-

Prepare a saturated solution of cupric chloride dihydrate in distilled water at a specific temperature by adding an excess of the salt to the water and stirring for an extended period to ensure equilibrium.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant solution using a pipette.

-

Weigh the withdrawn solution to determine its mass.

-

Evaporate the water from the solution by gentle heating in a pre-weighed evaporating dish.

-

Once all the water has evaporated, weigh the evaporating dish with the dry cupric chloride residue.

-

The mass of the dissolved salt can be calculated by subtracting the mass of the empty evaporating dish.

-

The mass of the water is the difference between the mass of the solution and the mass of the dissolved salt.

-

Express the solubility as grams of salt per 100 g of water.

Caption: Experimental workflow for determining solubility.

Spectroscopic Analysis (UV-Visible)

The UV-Visible spectrum of an aqueous solution of cupric chloride dihydrate can be used to study the copper(II) ion and its complexes.

Protocol:

-

Prepare a series of standard solutions of cupric chloride dihydrate in distilled water with known concentrations.

-

Use a UV-Visible spectrophotometer.

-

Set the wavelength range, typically from 200 nm to 800 nm.

-

Use distilled water as a blank to calibrate the spectrophotometer.

-

Measure the absorbance of each standard solution. An aqueous solution of Cu(II) ions typically shows a broad absorption band in the visible range.[19]

-

For a solution of CuCl₂ in water, a peak in the UV region around 235 nm and a broad, weak absorption band in the visible range corresponding to the [Cu(H₂O)₆]²⁺ complex can be observed.[19]

-

Plot a calibration curve of absorbance versus concentration.

-

The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.

Caption: Workflow for UV-Vis analysis of cupric chloride dihydrate.

Safety and Handling

Cupric chloride dihydrate is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[7][20] It is corrosive and can cause burns.[20] When handling, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[11][21] It should be stored in a cool, dry, well-ventilated area in a tightly closed container, as it is deliquescent.[7][22] Cupric chloride is very toxic to aquatic life with long-lasting effects, so it should be disposed of as hazardous waste according to local regulations.[23]

References

- 1. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Copper (II) Chloride Dihydrate - ProChem, Inc. [prochemonline.com]

- 3. byjus.com [byjus.com]

- 4. Page loading... [guidechem.com]

- 5. Cupric Chloride | CuCl2 | CID 24014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. COPPER CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. westliberty.edu [westliberty.edu]

- 8. Cupric chloride dihydrate | Cl2CuH4O2 | CID 61482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Copper(II) chloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 10. CuCl2 - 塩化銅(II)二水和物 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. CuCl2 + 2 NaOH → 2 NaCl + Cu(OH)2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 13. quora.com [quora.com]

- 14. allen.in [allen.in]

- 15. Copper chloride and sodium hydroxide react and one class 11 chemistry CBSE [vedantu.com]

- 16. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 17. Copper(II) Chloride Dehydration - LanthanumK's Blog [lanthanumkchemistry.over-blog.com]

- 18. Sciencemadness Discussion Board - copper II chloride anhydrous - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. researchgate.net [researchgate.net]

- 20. visalia-keenan.safeschoolssds.com [visalia-keenan.safeschoolssds.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. Copper(II) Chloride Dihydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 23. lobachemie.com [lobachemie.com]

An In-depth Technical Guide on the Solubility of Cupric Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of cupric chloride hydrate (B1144303) (CuCl₂·2H₂O) in aqueous and organic media. The data presented is intended to support research and development activities where this compound is utilized.

Introduction

Cupric chloride, in its dihydrate form (CuCl₂·2H₂O), is a blue-green crystalline solid.[1] Its solubility is a critical parameter in various applications, including as a catalyst in organic synthesis, as a mordant in dyeing and printing, and in the manufacturing of other chemicals.[2][3] Understanding its behavior in different solvents is essential for process optimization, formulation development, and ensuring desired reaction kinetics.

Quantitative Solubility Data

The solubility of cupric chloride is significantly influenced by the nature of the solvent and the temperature. The following tables summarize the quantitative solubility data in water and various organic solvents.

Table 1: Solubility of Cupric Chloride Dihydrate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL of Water) |

| 0 | 70.6[4][5] |

| 25 | 75.7[1][4] |

| 100 | 107.9[5][6] |

This data indicates a positive correlation between temperature and solubility in water, which is typical for many inorganic salts.

Table 2: Solubility of Cupric Chloride in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| Methanol (B129727) | 15 | 68 | [2][7] |

| Ethanol | 15 | 53 | [2][4] |

| Acetone (B3395972) | - | Soluble | [7][8] |

| Diethyl Ether | - | Slightly Soluble | [6][8] |

| Ethyl Acetate | - | Moderately Soluble | [6][8] |

Cupric chloride dihydrate is freely soluble in methanol and ethanol, moderately soluble in acetone and ethyl acetate, and only slightly soluble in diethyl ether.[6]

Experimental Protocol: Determination of Equilibrium Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10] The following protocol outlines the key steps for determining the solubility of cupric chloride hydrate.

Materials and Equipment

-

Cupric chloride dihydrate (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Conical flasks with stoppers

-

Thermostatically controlled water bath or incubator shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer)

-

Volumetric glassware

Procedure

-

Preparation of Supersaturated Solutions : Add an excess amount of cupric chloride dihydrate to a known volume of the solvent in a conical flask. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.[9]

-

Equilibration : Seal the flasks and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9][10] It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium by taking samples at different time intervals until the concentration remains constant.[11]

-

Phase Separation : After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Analysis : Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method. Determine the concentration of copper(II) ions in the diluted solution using a calibrated analytical instrument.

-

Calculation : Calculate the solubility of cupric chloride dihydrate in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 2. COPPER CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 3. Cupric Chloride Uses & Properties - FUNCMATER [funcmater.com]

- 4. Copper(II)_chloride [chemeurope.com]

- 5. Client Challenge [copper-chemistry.fandom.com]

- 6. Cupric Chloride | CuCl2 | CID 24014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Copper(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Cupric Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of cupric chloride dihydrate (CuCl₂·2H₂O), a compound of interest in various chemical and pharmaceutical research areas. This document details the precise atomic arrangement determined through crystallographic studies, outlines the experimental protocols for single crystal synthesis and X-ray diffraction analysis, and presents the key structural data in a clear, tabular format for ease of comparison and utilization in further research and development.

Crystallographic Data Summary

The crystal structure of cupric chloride dihydrate has been extensively studied, with multiple determinations confirming its atomic arrangement. The key crystallographic data are summarized in the table below, compiled from various independent studies.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pbmn (No. 53) | [1][2] |

| Unit Cell Dimensions | ||

| a | 7.4141(4) Å | [2] |

| b | 8.0886(5) Å | [2] |

| c | 3.7458(3) Å | [2] |

| α, β, γ | 90° | [1] |

| Volume | 224.64(3) ų | Calculated from[2] |

| Z (Formula units per unit cell) | 2 | [2] |

| Calculated Density | 2.51 g/cm³ | [1] |

| Atomic Coordinates | See detailed table below | [2] |

| Bond Distances | ||

| Cu-Cl | 2.2781(14) Å | [2] |

| Cu-O | 1.943(4) Å | [2] |

| O-H | 0.82(4) Å | [2] |

| Bond Angles | ||

| Cl-Cu-Cl | 180.0° | [2] |

| Cl-Cu-O | 90.0° | [2] |

| O-Cu-O | 180.0° | [2] |

| Cu-O-H | 110(4)° | [2] |

| H-O-H | 139(6)° | [2] |

Atomic Coordinates from a Redetermination Study[2]

| Atom | x | y | z |

| Cu | 0 | 0 | 0 |

| Cl | 0.23998(20) | 0.3798(4) | 0 |

| O | 0 | 0.2402(5) | 0 |

| H | 0.099(5) | 0.275(7) | 0.064(14) |

Experimental Protocols

The determination of the crystal structure of cupric chloride dihydrate relies on the successful growth of high-quality single crystals followed by analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals

Two primary methods have been reported for the synthesis of single crystals of cupric chloride dihydrate suitable for X-ray crystallography.

Method 1: Slow Evaporation from Acetonitrile (B52724) Solution [1]

This method involves the slow evaporation of a solvent to gradually increase the concentration of the solute, leading to the formation of well-ordered crystals.

Protocol:

-

Preparation of Starting Material: A suspension of copper(I) chloride (CuCl, 10.0 mg, 0.101 mmol) in 1 mL of dichloromethane (B109758) (CH₂Cl₂) is prepared in a clean vial at 0 °C.

-

Oxidation: To this suspension, sulfuryl chloride (SO₂Cl₂, 13.63 mg, 0.101 mmol) in 1 mL of CH₂Cl₂ is added.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure the complete oxidation of Cu(I) to Cu(II).

-

Solvent Evaporation: The dichloromethane solvent is evaporated from the reaction mixture.

-

Recrystallization: The solid residue is dissolved in acetonitrile (CH₃CN).

-

Crystal Growth: The acetonitrile solution is left undisturbed for slow evaporation at room temperature. Small, greenish-blue crystals of CuCl₂·2H₂O will form over time.

References

The Natural Occurrence of Cupric Chloride as Eriochalcite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriochalcite, the naturally occurring mineral form of cupric chloride dihydrate (CuCl₂·2H₂O), is a secondary mineral found in specific and often extreme geological environments. This technical guide provides a comprehensive overview of its natural occurrence, geological formation, and physicochemical properties. Detailed summaries of its crystallographic, physical, and optical data are presented in tabular format for clarity. Furthermore, this guide outlines the experimental methodologies employed in the characterization of eriochalcite and illustrates its crystal structure and formation pathways through detailed diagrams.

Introduction

Eriochalcite is a water-soluble mineral that typically forms as a product of fumarolic activity or the weathering of copper sulfide (B99878) deposits in arid regions.[1][2] Its name is derived from the Greek words "erion" for wool and "chalkos" for copper, alluding to the wool-like aggregates observed at its type locality, Mount Vesuvius in Italy.[3] While not a common rock-forming mineral, the study of eriochalcite provides valuable insights into geothermal processes, the geochemistry of copper in hydrothermal systems, and the corrosion processes of copper-bearing materials.

Geological Occurrence and Formation

Eriochalcite is found in two primary geological settings:

-

Volcanic Fumaroles: As an encrustation around volcanic vents, eriochalcite precipitates directly from hot, chlorine-rich gases reacting with copper-bearing rocks or other volcanic sublimates.[1][2][4] This mode of formation is characteristic of its occurrence at Mount Vesuvius, Italy, and the Tolbachik volcano in Kamchatka, Russia.[1][2]

-

Weathering of Copper Deposits: In arid climates, the weathering and oxidation of primary copper sulfide minerals can lead to the formation of a variety of secondary copper minerals, including eriochalcite.[1][2] An example of this type of occurrence is in Quetena, Chile.[1][2]

Associated Minerals:

Eriochalcite is often found in association with other fumarolic minerals and secondary copper minerals. The specific mineral assemblage can vary depending on the geological setting.

-

Vesuvius, Italy: Melanothallite, euchlorine, chalcocyanite, dolerophanite.[1][2]

-

Tolbachik Volcano, Russia: Euchlorine, chalcocyanite, dolerophanite, melanothallite, tenorite, tolbachite.[1][2]

Formation Pathway

The formation of eriochalcite can be described by two main logical pathways, as illustrated in the diagram below.

Caption: Geological Formation Pathways of Eriochalcite.

Physicochemical Properties

Eriochalcite exhibits distinct physical and chemical properties that are summarized in the tables below.

Physical and Optical Properties

| Property | Value |

| Color | Bluish green to greenish blue, sometimes with a yellowish tint.[1][5][6] |

| Luster | Vitreous.[1][5][6] |

| Transparency | Transparent.[1][5] |

| Crystal System | Orthorhombic.[1][5][6] |

| Cleavage | Perfect on {110}, good on {001}.[1][6] |

| Fracture | Conchoidal.[1][5] |

| Hardness (Mohs) | 2.5.[1][5][6] |

| Measured Density | 2.4 - 2.47 g/cm³.[1][6] |

| Calculated Density | 2.516 - 2.55 g/cm³.[1][5][6] |

| Optical Class | Biaxial (+).[1] |

| Refractive Indices | α = 1.646, β = 1.685, γ = 1.745.[1] |

Chemical Composition

| Element | Weight % |

| Copper | 37.27% |

| Chlorine | 41.59% |

| Hydrogen | 2.36% |

| Oxygen | 18.77% |

Data based on the ideal formula CuCl₂·2H₂O.

Crystallography

Eriochalcite crystallizes in the orthorhombic system, belonging to the space group Pbmn. The crystal structure consists of distorted octahedral [CuCl₂(H₂O)₂] units.

Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic.[1][5][6] |

| Space Group | Pbmn (or Pmna depending on setting).[1][5][7] |

| a (Å) | 7.38 - 7.4141.[1][5] |

| b (Å) | 8.04 - 8.0886.[1][5] |

| c (Å) | 3.72 - 3.7458.[1][5] |

| Z (formula units per unit cell) | 2.[1][6] |

Crystal Structure Diagram

The following diagram illustrates the coordination environment of the copper atom in the eriochalcite crystal structure.

Caption: Crystal Structure of Eriochalcite (CuCl₂·2H₂O).

Experimental Methodologies

The characterization of eriochalcite and its synthetic analogue, cupric chloride dihydrate, relies on several analytical techniques. While detailed, step-by-step protocols for mineralogical samples are often specific to the instrumentation and the nature of the specimen, the general methodologies are outlined below.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure and identifying eriochalcite.

-

Principle: XRD analysis involves directing X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystal structure of the mineral.

-

Methodology:

-

Sample Preparation: A small amount of the mineral is typically ground into a fine powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder. For single-crystal studies, a small, well-formed crystal is isolated and mounted on a goniometer head.

-

Data Collection: The mounted sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is compared to a database of known mineral patterns, such as the Powder Diffraction File (PDF), for identification. For structural refinement, the positions and intensities of the diffraction peaks are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[8][9]

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify eriochalcite and other copper minerals, often in situ.[5][7]

-

Principle: This technique involves illuminating a sample with a monochromatic laser beam and analyzing the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules and crystal lattice, providing a characteristic spectral fingerprint.

-

Methodology:

-

Instrumentation: A Raman spectrometer equipped with a microscope is typically used for mineralogical analysis. This allows for the analysis of very small sample areas.

-

Data Acquisition: The laser is focused onto the surface of the eriochalcite sample. The scattered light is collected and passed through a spectrometer, which separates the light by wavelength and directs it to a detector.

-

Spectral Interpretation: The resulting Raman spectrum of eriochalcite shows characteristic bands corresponding to Cu-Cl stretching and bending modes, as well as water librational and stretching modes.[6] These spectral features allow for its unambiguous identification.[5][7]

-

Experimental Workflow

The general workflow for the identification and characterization of a potential eriochalcite sample is depicted below.

Caption: Experimental Workflow for Eriochalcite Characterization.

Conclusion

Eriochalcite, while not a widespread mineral, offers a valuable window into the geochemical processes occurring in volcanic and arid environments. Its formation is intrinsically linked to the presence of highly saline, acidic fluids and a source of copper. The analytical techniques of X-ray diffraction and Raman spectroscopy are essential tools for its identification and detailed characterization. The data and methodologies presented in this guide provide a foundational resource for researchers and scientists in the fields of mineralogy, geochemistry, and materials science. The relevance to drug development is indirect and would primarily relate to the broader understanding of copper coordination chemistry and the interaction of copper salts with various ligands, which is a fundamental aspect of metallodrug research.

References

- 1. Raman spectroscopy of selected copper minerals of significance in corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. researchgate.net [researchgate.net]

- 4. Fumarole mineral - Wikipedia [en.wikipedia.org]

- 5. Raman spectroscopy of the copper chloride minerals nantokite, eriochalcite and claringbullite - implications for copper corrosion - Neues Jahrbuch für Mineralogie - Monatshefte Jg. 2003 Heft 10 — Schweizerbart science publishers [schweizerbart.de]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. mdpi.com [mdpi.com]

differences between anhydrous and hydrated cupric chloride

An in-depth technical guide on the core , designed for researchers, scientists, and drug development professionals.

Introduction

Copper(II) chloride, or cupric chloride, is a pivotal inorganic compound in various chemical and pharmaceutical applications. It primarily exists in two forms: the anhydrous salt (CuCl₂) and the dihydrate (CuCl₂·2H₂O). The fundamental difference lies in the presence of water of crystallization within the molecule's structure, which significantly alters its physical, chemical, and structural properties. Anhydrous cupric chloride is a yellowish-brown solid, while the dihydrate form presents as a blue-green crystalline solid.[1][2][3] Understanding the distinct characteristics of each form is critical for their effective application in catalysis, organic synthesis, and materials science. This guide provides a detailed comparison of their properties, experimental protocols for their use and interconversion, and safety considerations.

Physical and Chemical Properties

The presence of water molecules in the crystal lattice of the dihydrate form leads to notable differences in molar mass, density, color, and melting behavior when compared to the anhydrous form. These quantitative distinctions are summarized below.

Table 1: Comparison of Quantitative Data for Anhydrous vs. Hydrated Cupric Chloride

| Property | Anhydrous Cupric Chloride (CuCl₂) | Hydrated Cupric Chloride (CuCl₂·2H₂O) |

| Chemical Formula | CuCl₂ | CuCl₂·2H₂O |

| Molar Mass | 134.45 g/mol [4][5] | 170.48 g/mol [4][5] |

| Appearance | Yellowish-brown to dark brown powder[1][4][5] | Blue-green orthorhombic crystals[1][6] |

| Crystal System | Monoclinic (distorted CdI₂ structure)[4][7] | Orthorhombic[4][6] |

| Density | 3.386 g/cm³[4][5] | 2.51 g/cm³[4][5] |

| Melting Point | 630 °C (extrapolated); decomposes around 400°C.[4] A value of 498 °C is often cited, which is the melting point of a CuCl₂/CuCl mixture.[1][5] | 100 °C (undergoes dehydration)[4][5] |

| Boiling Point | 993 °C (decomposes)[4][5] | Not applicable (decomposes) |

| Solubility in Water | 75.7 g/100 mL (25 °C)[4][5] | 75.7 g/100 mL (25 °C)[4][5] |

| 107.9 g/100 mL (100 °C)[1][4][5] | 107.9 g/100 mL (100 °C)[1][4][5] | |

| Solubility in Methanol | 68 g/100 mL (15 °C)[4][5] | Freely soluble[1] |

| Solubility in Ethanol | 53 g/100 mL (15 °C)[4][5] | Freely soluble[1] |

| Solubility in Acetone | Soluble[1][4] | Moderately soluble[1] |

Structural and Spectroscopic Differences

The coordination environment of the copper(II) ion is the primary determinant of the compounds' structural and spectroscopic properties.

Crystal Structure

-

Anhydrous CuCl₂ : Adopts a distorted cadmium iodide (CdI₂) structure.[4][8] Each copper(II) center is octahedrally coordinated to six chloride ligands. This structure exhibits significant distortion due to the Jahn-Teller effect, a geometric distortion of non-linear molecular systems that reduces its symmetry and energy.[4][9]

-

Hydrated CuCl₂·2H₂O : Features a highly distorted octahedral geometry around the copper(II) center.[4][8] The copper ion is coordinated to two water molecules and four chloride ions, which act as bridges to adjacent copper centers.[4][10]

Aqueous Solution Behavior and Color

Aqueous solutions of cupric chloride exhibit a characteristic color change depending on the concentration of chloride ions. This is due to an equilibrium between different copper(II) complex ions. In dilute solutions, the blue color of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, dominates.[4] As the concentration of chloride ions increases (either by increasing the CuCl₂ concentration or by adding a source of chloride like HCl), yellow-colored tetrachlorocuprate(II) ions, [CuCl₄]²⁻, are formed.[4][5] The resulting solution appears green due to the mixture of these blue and yellow species.

Reactivity and Stability

-

Hygroscopicity : Anhydrous CuCl₂ is highly hygroscopic and will readily absorb moisture from the atmosphere to form the blue-green dihydrate.[6] This property necessitates storing the anhydrous form in a desiccator or under an inert atmosphere to maintain its purity.[11]

-

Thermal Stability : The dihydrate loses its two water molecules when heated above 100 °C to yield the anhydrous salt.[6][12] Anhydrous CuCl₂ is stable until higher temperatures; it begins to decompose into copper(I) chloride (CuCl) and chlorine gas at approximately 400 °C.[4] This decomposition is a key consideration in high-temperature catalytic applications.

Experimental Protocols

Protocol 1: Dehydration of Cupric Chloride Dihydrate

This protocol describes the conversion of CuCl₂·2H₂O to anhydrous CuCl₂.

Objective: To prepare anhydrous cupric chloride from its dihydrate form.

Methodology:

-

Place a known quantity of cupric chloride dihydrate (CuCl₂·2H₂O) into a clean, dry evaporating dish or beaker. For more even heating, it is best to use a powdered or finely crushed form of the salt.[12]

-

Heat the sample on a hot plate or in a drying oven at a temperature between 110 °C and 200 °C.[12][13] A Bunsen burner is not recommended as it can cause localized overheating and decomposition.[13]

-

As the salt is heated, it will lose water, evidenced by the color change from blue-green to yellowish-brown.[12]

-

Continue heating until the color change is complete and no further water vapor is evolved.

-

Cool the resulting anhydrous CuCl₂ in a desiccator to prevent rehydration from atmospheric moisture.

-

Store the final product in a tightly sealed container, preferably within a desiccator.[12]

Safety Precaution: Overheating above 300 °C can cause the compound to decompose, potentially releasing toxic chlorine or hydrogen chloride fumes.[13][14] This procedure should be performed in a well-ventilated fume hood.

Protocol 2: Isothermal Saturation Method for Solubility Determination

This protocol provides a general method for determining the solubility of either cupric chloride form in a given solvent.

Objective: To determine the equilibrium solubility of a copper chloride salt at a specific temperature.

Methodology:

-

Sample Preparation : Add an excess amount of the cupric chloride salt to a known mass of the chosen solvent in a sealed, thermostated vessel.[15]

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient duration to ensure the solution becomes saturated and reaches equilibrium.[15]

-

Sample Extraction : After equilibration, cease agitation and allow the excess solid to settle. Carefully extract a known mass of the clear, saturated supernatant.

-

Solvent Evaporation : Weigh the extracted solution in a pre-weighed evaporating dish. Gently heat the dish to evaporate the solvent completely, leaving only the dissolved cupric chloride residue.[15]

-

Mass Determination : Cool the dish in a desiccator and weigh it. Repeat the heating and cooling steps until a constant mass is achieved. The mass of the dissolved salt is the final mass minus the initial mass of the empty dish.[15]

-

Calculation : Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.[15]

Applications in Research and Drug Development

The choice between anhydrous and hydrated cupric chloride is dictated by the specific requirements of the chemical transformation or application.

-

Anhydrous CuCl₂ : It is the preferred form for reactions conducted in non-aqueous or water-sensitive environments. Its applications include:

-

Catalysis in Organic Synthesis : It serves as a catalyst or co-catalyst in reactions like the Wacker process for converting ethene to ethanal.[4] It is also used for the alpha-chlorination of carbonyl compounds and in various coupling reactions.[4][5][16]

-

Lewis Acid : It acts as a mild Lewis acid in organic transformations.[6]

-

Synthesis of Organometallics : Used in the preparation of water-sensitive organocopper reagents.

-

-

Hydrated CuCl₂·2H₂O : Being more stable in air and readily soluble, the dihydrate is often used when water is not detrimental to the reaction. Its applications include:

-

Aqueous Catalysis : Used in various catalytic processes that occur in aqueous media.

-

Source of Copper(II) Ions : It is a convenient and common laboratory source for copper(II) ions in solution for applications in electroplating, pigment production, and as a precursor for other copper compounds.[8]

-

Biochemical Applications : Copper complexes have been investigated for their potential antitumor and anti-inflammatory properties.[8]

-

Safety and Handling

Both forms of cupric chloride are hazardous and require careful handling. They are harmful if swallowed, cause skin irritation, and can cause serious eye damage.[17][18][19] They are also toxic to aquatic life with long-lasting effects.[17][19]

Table 2: Safety and Handling Precautions

| Precaution | Anhydrous Cupric Chloride (CuCl₂) | Hydrated Cupric Chloride (CuCl₂·2H₂O) |

| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves, lab coat.[17][18] | Safety glasses/goggles, chemical-resistant gloves, lab coat.[19][20] |

| Handling | Handle in a well-ventilated area or fume hood. Avoid generating dust.[21] Avoid contact with skin, eyes, and clothing.[17] | Handle in a well-ventilated area. Avoid generating dust.[19] Avoid contact with skin, eyes, and clothing.[20] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[17] Must be kept in a desiccator to protect from moisture due to its hygroscopic nature. | Store in a cool, dry, well-ventilated area in a tightly closed container.[19] |

| Incompatibilities | Strong oxidizing agents, reactive metals (e.g., sodium, potassium), moisture.[11] | Corrosive to aluminum.[1][19] Strong oxidizing agents.[21] |

Conclusion

The primary distinction between anhydrous and hydrated cupric chloride is the presence of two water molecules in the latter's crystal lattice. This seemingly small difference profoundly impacts their physical properties, crystal structure, stability, and appropriate applications. Anhydrous CuCl₂ is a hygroscopic, yellowish-brown powder essential for water-sensitive organic synthesis, while the hydrated form is a stable, blue-green crystal commonly used as a convenient source of copper(II) ions in aqueous systems. A thorough understanding of these differences is essential for researchers, scientists, and drug development professionals to select the appropriate reagent, optimize reaction conditions, and ensure safe laboratory practices.

References

- 1. Cupric Chloride | CuCl2 | CID 24014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Copper(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. amazingrust.com [amazingrust.com]

- 7. Copper(II)_chloride [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. cupricoxide.com [cupricoxide.com]

- 10. Crystal Structures of CuCl2·2H2O (Eriochalcite) and NiCl2∙6H2O (Nickelbischofite) at Low Temperature: Full Refinement of Hydrogen Atoms Using Non-Spherical Atomic Scattering Factors [mdpi.com]

- 11. chembk.com [chembk.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. The hydrated cupric chloride is strongly heated Which class 12 chemistry CBSE [vedantu.com]

- 15. benchchem.com [benchchem.com]

- 16. cupricoxide.com [cupricoxide.com]

- 17. sanginitachemicals.co.in [sanginitachemicals.co.in]

- 18. fishersci.com [fishersci.com]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 20. ecacs.ca [ecacs.ca]

- 21. media.laballey.com [media.laballey.com]

cupric chloride hydrate color change upon dehydration

An In-depth Technical Guide on the Color Change of Cupric Chloride Hydrate (B1144303) Upon Dehydration

Introduction

Copper(II) chloride, or cupric chloride (CuCl₂), is a chemical compound that serves as a quintessential example of the relationship between the coordination environment of a transition metal ion and its macroscopic properties, such as color. It exists commonly in two forms: the blue-green dihydrate (CuCl₂·2H₂O) and the yellowish-brown anhydrous solid (CuCl₂).[1] The transition between these two states is a visually striking process involving the removal of water molecules of hydration, which leads to a significant color change. This phenomenon, known as thermochromism, is driven by fundamental changes in the crystal structure and the electronic properties of the copper(II) ion.[2]

This technical guide provides a comprehensive overview of the principles governing this color change, detailed experimental protocols for observing and quantifying the dehydration process, and a summary of the relevant physicochemical data for researchers, scientists, and professionals in drug development and materials science.

Theoretical Framework: The Origin of Color

The color of transition metal complexes arises from electronic transitions between d-orbitals. For the copper(II) ion, which has a d⁹ electron configuration, its compounds are typically colored. The energies of the five d-orbitals are degenerate in a free ion, but they split into different energy levels when the ion is surrounded by ligands in a coordination complex. This splitting is described by Ligand Field Theory.

The color observed is the complementary color of the light absorbed. The energy of the absorbed light corresponds to the energy difference (Δ) between the split d-orbitals. This energy gap is highly sensitive to the nature of the ligands and the coordination geometry around the central metal ion.

-

Cupric Chloride Dihydrate (CuCl₂·2H₂O) : In the dihydrate crystal, the Cu²⁺ ion is in a highly distorted octahedral geometry.[1] Its coordination sphere consists of two water molecules and four chloride ions. The two water molecules and two chloride ions form a square planar arrangement, with two other chloride ions from adjacent units positioned at a greater distance, completing the distorted octahedron.[3][4] This specific ligand field results in an energy gap that corresponds to the absorption of light in the red-orange part of the spectrum, leading to the observed blue-green color.[5]

-

Anhydrous Cupric Chloride (CuCl₂) : Upon heating, the water ligands are removed. In the resulting anhydrous crystal, the Cu²⁺ ion is also in a distorted octahedral environment, but it is coordinated by six chloride ions in a polymeric lattice.[1][6] The removal of the water ligands and the change in the Cu-Cl bridging and bond lengths alters the ligand field strength and the d-orbital splitting energy (Δ).[3] This new configuration absorbs light in the blue-violet region of the spectrum, resulting in the compound appearing yellowish-brown.[1]

The distortion from a perfect octahedral geometry in both structures is a consequence of the Jahn-Teller effect, a phenomenon common to d⁹ complexes that removes the electronic degeneracy and increases stability.[1]

Physicochemical and Quantitative Data

The distinct properties of the hydrated and anhydrous forms of cupric chloride are summarized below.

Table 1: Physicochemical and Crystallographic Properties

| Property | Cupric Chloride Dihydrate (CuCl₂·2H₂O) | Anhydrous Cupric Chloride (CuCl₂) |

| Formula Weight | 170.48 g/mol [1] | 134.45 g/mol [1] |

| Color & Appearance | Blue-green crystalline solid[5] | Yellowish-brown to dark brown solid[1] |

| Crystal System | Orthorhombic[1] | Monoclinic[1] |

| Space Group | Pmna[3] | C2/m[6] |

| Density | 2.51 g/cm³[1] | 3.386 g/cm³[1] |

| Coordination Geometry | Distorted Octahedral[1] | Distorted Octahedral[1] |

| Key Bond Lengths | Cu-Cl (short): ~2.29 ÅCu-Cl (long): ~2.90 Å[3] | Cu-Cl (short): ~2.28 ÅCu-Cl (long): ~2.99 Å[6] |

Table 2: Thermal Dehydration Data

| Parameter | Value / Description |

| Dehydration Reaction | CuCl₂·2H₂O(s) → CuCl₂(s) + 2H₂O(g) |

| Dehydration Onset Temp. | ~70-100 °C[1][5] |

| Weight Loss (Theoretical) | 21.14%[7] |

| Weight Loss (Experimental) | ~21.2%[7] |

| Enthalpy of Dehydration (ΔrH°) | 58.04 ± 0.07 kJ/mol at 358 K[8] |

Experimental Protocols

Protocol 1: Thermal Dehydration of CuCl₂·2H₂O

This protocol describes a straightforward method for dehydrating cupric chloride dihydrate using common laboratory equipment.

Materials:

-

Cupric chloride dihydrate (CuCl₂·2H₂O)

-

Evaporating dish or crucible

-

Hot plate or Bunsen burner with tripod and gauze

-

Spatula

-

Desiccator with a desiccant (e.g., anhydrous CaCl₂ or silica (B1680970) gel)

-

Analytical balance

Methodology:

-

Weigh a clean, dry evaporating dish or crucible and record the mass.

-

Add approximately 2-3 g of CuCl₂·2H₂O crystals to the dish and record the combined mass.

-

Place the dish on a hot plate set to a medium temperature (~150-200°C) or heat gently with a Bunsen burner. Perform this step in a well-ventilated fume hood, as overheating can cause decomposition and release of HCl fumes.[9]

-

Observe the color change of the crystals. The initial blue-green color will gradually transition to a yellowish-brown as the water of hydration is driven off.[9] The crystals may appear to melt or dissolve in their own water of hydration before it evaporates completely.

-

Continue gentle heating for 15-20 minutes, occasionally stirring or breaking up the solid with a spatula to ensure even dehydration.

-

Once the color change is complete and the solid appears as a dry, brown powder, turn off the heat.

-

Immediately transfer the hot dish using tongs to a desiccator to cool. This is crucial to prevent the hygroscopic anhydrous CuCl₂ from reabsorbing moisture from the air.

-

Once cooled to room temperature, weigh the dish containing the anhydrous CuCl₂.

-

To ensure complete dehydration, heat the sample for another 10 minutes, cool in the desiccator, and reweigh. Repeat this process until a constant mass is achieved.

-

Calculate the experimental mass loss and compare it to the theoretical value (21.14%).[7]

Protocol 2: Chemical Dehydration using Thionyl Chloride

This protocol is for preparing high-purity anhydrous CuCl₂ and should only be performed by trained personnel in a certified fume hood due to the hazardous nature of thionyl chloride.

Materials:

-

Cupric chloride dihydrate (CuCl₂·2H₂O)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Schlenk line or inert atmosphere setup (optional, for rigorous exclusion of moisture)

-

Glassware (dried in an oven)

Methodology:

-

Place the CuCl₂·2H₂O crystals in a dry round-bottom flask.

-

Working in a fume hood, carefully add an excess of thionyl chloride to the flask. The reaction is: CuCl₂·2H₂O(s) + 2SOCl₂(l) → CuCl₂(s) + 2SO₂(g) + 4HCl(g)

-

Attach a reflux condenser to the flask. The top of the condenser should be fitted with a drying tube (e.g., filled with CaCl₂) to prevent atmospheric moisture from entering the system.

-

Gently heat the mixture to reflux using a heating mantle. The gaseous byproducts (SO₂ and HCl) will be evolved and should be vented safely through the fume hood.

-

After refluxing for 1-2 hours, the reaction should be complete. Allow the mixture to cool to room temperature.

-

The excess thionyl chloride can be removed by distillation under reduced pressure.

-

The resulting solid is high-purity anhydrous CuCl₂. It should be handled and stored under anhydrous conditions (e.g., in a glovebox or a tightly sealed container within a desiccator).

Visualizations

Structural Transformation During Dehydration

The following diagram illustrates the change in the coordination environment of the copper(II) ion as the water ligands are removed.

Caption: Change in the Cu²⁺ coordination sphere during dehydration.

Experimental Workflow for Thermal Dehydration

The flowchart below outlines the primary steps involved in the thermal dehydration of cupric chloride dihydrate as described in Protocol 4.1.

Caption: Workflow for the thermal dehydration of CuCl₂·2H₂O.

Conclusion

The dehydration of cupric chloride dihydrate is a powerful demonstration of fundamental chemical principles. The distinct color change from blue-green to yellowish-brown is a direct visual indicator of the modification of the copper(II) ion's coordination environment. By removing the water ligands, the crystal structure rearranges, altering the d-orbital splitting energy and thus the wavelengths of light absorbed by the compound. Understanding this process provides valuable insight into ligand field theory, coordination chemistry, and the structural basis of the physical properties of materials. The experimental protocols provided offer reliable methods for studying this transition, applicable in both educational and advanced research settings.

References

- 1. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Crystal Structure of Cupric Chloride Dihydrate CuCl2 · 2H2O | Semantic Scholar [semanticscholar.org]

- 5. WebElements Periodic Table » Copper » copper dichloride dihydrate [webelements.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Copper(II) Chloride Dehydration - LanthanumK's Blog [lanthanumkchemistry.over-blog.com]

In-Depth Technical Guide: Safety Precautions and Hazards of Handling Cupric Chloride Dihydrate

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and safety protocols associated with chemical reagents is paramount. This guide provides a comprehensive overview of the safety considerations for handling cupric chloride dihydrate (CuCl₂·2H₂O), a commonly used laboratory chemical. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

Cupric chloride dihydrate is a blue-green crystalline solid that presents several health and environmental hazards.[1] It is classified as a hazardous substance and requires careful handling to avoid adverse effects.[1][2]

Health Hazards

The primary health hazards associated with cupric chloride dihydrate are its toxicity upon ingestion and its corrosive effects on skin, eyes, and the respiratory tract.[1][3]

-

Acute Toxicity: The compound is harmful if swallowed.[4][5] Ingestion can lead to symptoms such as nausea, vomiting, burning sensations, diarrhea, and in severe cases, ulceration, convulsions, and shock.[2]

-

Skin Corrosion/Irritation: Direct contact with the skin can cause irritation, redness, blistering, and burns.[2][3][4] Prolonged or repeated contact may lead to dermatitis.[3]

-

Serious Eye Damage/Irritation: Cupric chloride dihydrate is a severe eye irritant and can cause serious eye damage, including corneal damage and potential blindness.[3][4][6]

-

Respiratory Irritation: Inhalation of dust can irritate the respiratory tract, leading to coughing, wheezing, and shortness of breath.[2][4] Severe over-exposure may result in lung damage.[3]

Environmental Hazards

Cupric chloride dihydrate is classified as very toxic to aquatic life, with long-lasting effects.[4][5] Therefore, it is imperative to prevent its release into the environment.[4][7]

Physical and Chemical Hazards

While not considered a fire or explosion hazard under normal conditions, cupric chloride dihydrate can react with certain materials.[4] It may be corrosive to some metals.[7] When heated to decomposition, it can release toxic fumes.[4]

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of cupric chloride dihydrate.

| Toxicity Data | Value | Species | Route | Reference |

| LD50 | 584 mg/kg | Rat | Oral | [2] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential for minimizing the risks associated with cupric chloride dihydrate.

Engineering Controls

-

Ventilation: Work with cupric chloride dihydrate should be conducted in a well-ventilated area.[6][8] The use of a chemical fume hood or local exhaust ventilation is recommended to keep airborne concentrations below exposure limits.[8]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks for the specific procedures being undertaken should be conducted to determine the appropriate PPE. The following are general recommendations:

| PPE | Specification | Purpose |

| Eye Protection | Chemical splash goggles or a face shield.[8] | To prevent contact with eyes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |

| Body Protection | A lab coat, apron, or other protective clothing.[4][8] | To prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator for dusts if ventilation is inadequate or if dust is generated.[6][8] | To prevent inhalation of dust. |

Hygiene Measures

-

Avoid eating, drinking, or smoking in areas where cupric chloride dihydrate is handled or stored.[4][9]

-

Wash hands thoroughly with soap and water after handling the chemical and before breaks.[4][6]

-

Contaminated clothing should be removed and washed before reuse.[4][9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][8]

-

Cupric chloride dihydrate is deliquescent and hygroscopic, meaning it readily absorbs moisture from the air; therefore, protection from humidity is crucial.[2][7][8]

-

Keep away from incompatible materials such as oxidizing agents, strong acids, strong bases, and metals.[5][8][9]

Experimental Workflow: Hazard Mitigation

The following diagram illustrates the logical workflow for mitigating the hazards associated with handling cupric chloride dihydrate.

Caption: Logical workflow from hazard assessment to preventative measures and emergency response for cupric chloride dihydrate.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.[8][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][8] Wash contaminated clothing before reuse.[4][8] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[6][9] Rinse mouth thoroughly with water.[4][5][6] If the person is conscious, have them drink plenty of water.[6] Seek immediate medical attention.[8][9] |

| Inhalation | Move the exposed individual to fresh air.[2][5][9] If breathing is difficult, provide oxygen.[5][6] If not breathing, give artificial respiration.[2][9] Seek medical attention.[6] |

Accidental Release Measures

-

Small Spills: Carefully scoop or sweep up the spilled material and place it into a suitable, labeled container for disposal.[8] Avoid generating dust.[7]

-

Large Spills: Evacuate the area.[9] Prevent the spill from entering drains, sewers, or waterways.[6] Wear appropriate personal protective equipment, including respiratory protection.[6][8] Dike the spill if necessary.[8] Collect the material and place it in a designated container for disposal.

Disposal Considerations

Dispose of cupric chloride dihydrate and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Due to its high toxicity to aquatic life, do not allow it to enter the sewer system or waterways.[6]

This guide is intended to provide a comprehensive overview of the safety precautions and hazards associated with cupric chloride dihydrate. It is not a substitute for a thorough risk assessment for specific experimental protocols. Always consult the most current Safety Data Sheet (SDS) for the product being used and adhere to all institutional safety policies and procedures.

References

- 1. visalia-keenan.safeschoolssds.com [visalia-keenan.safeschoolssds.com]

- 2. westliberty.edu [westliberty.edu]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Stability and Recommended Storage of Cupric Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for cupric chloride dihydrate (CuCl₂·2H₂O). Understanding these parameters is critical for maintaining the integrity and reactivity of this compound in research, development, and manufacturing applications.

Chemical Stability and Degradation Profile

Cupric chloride dihydrate is a blue-green crystalline solid that is generally stable under standard conditions.[1][2][3] However, its stability is significantly influenced by environmental factors such as moisture, heat, and light.

Cupric chloride dihydrate is notably hygroscopic and will deliquesce in moist air, meaning it will absorb enough atmospheric moisture to dissolve.[2][4][5] The anhydrous form readily absorbs moisture to form the dihydrate.[6] It is also efflorescent in dry air, indicating it can lose its water of hydration.[5] The equilibrium relative humidity for cupric chloride is between 5-10%, highlighting its sensitivity to ambient humidity levels.[4]

Thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveals a multi-step decomposition process. The initial phase involves the loss of its two water molecules of hydration. At higher temperatures, it decomposes further.[6][7] The anhydrous cupric chloride decomposes into cuprous chloride (CuCl) and chlorine gas (Cl₂).[1][8] Further heating in the presence of oxygen can lead to the formation of copper(II) oxide.[7]

While specific photostability studies on cupric chloride dihydrate are not extensively detailed in readily available literature, general principles of handling light-sensitive compounds should be applied. Direct sunlight should be avoided to prevent potential photochemical reactions that could alter its chemical properties.[6]

Cupric chloride dihydrate is incompatible with strong oxidizing agents, strong acids, and certain metals such as aluminum, potassium, and sodium.[1][3][9] Contact with these substances can lead to vigorous or hazardous reactions. It can also react with acetylene (B1199291) and sodium hypobromite.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the physical and chemical properties of cupric chloride dihydrate.

Table 1: Physical and Chemical Properties of Cupric Chloride Dihydrate

| Property | Value | Reference |

| Molecular Formula | CuCl₂·2H₂O | [10] |

| Molecular Weight | 170.48 g/mol | [10] |

| Appearance | Blue-green crystals | [2] |

| Melting Point | ~100 °C (loses water of hydration) | [2] |

| Specific Gravity | 2.51 g/mL @ 20°C | [2] |

| Solubility | Soluble in water, methanol, ethanol, and acetone | [2][11] |

| pH of 0.2 M solution | 3.6 | [5] |

Table 2: Thermal Decomposition Stages of Cupric Chloride Dihydrate

| Temperature Range (°C) | Decomposition Step | Products | Reference |

| ~70 - 200 °C | Dehydration (loss of 2 H₂O) | CuCl₂ (anhydrous) | [5] |

| > 300 °C | Decomposition of anhydrous CuCl₂ | CuCl + Cl₂ | [6][8] |

| 455.5 °C | Decomposition of anhydrous CuCl₂ to CuCl(s) | CuCl(s) | [1][12] |

| > 500 °C in air | Oxidation | CuO | [7] |

Recommended Storage Conditions

To ensure the long-term stability and purity of cupric chloride dihydrate, the following storage conditions are recommended:

-

Container: Store in a tightly closed, non-metallic container.[4][6] The original container is ideal.[6]

-

Atmosphere: For enhanced protection against moisture, storing under an inert atmosphere such as argon is recommended.[4]

-

Temperature: Keep in a cool, dry, and well-ventilated area, away from heat sources.[1][4]

-

Humidity: Due to its deliquescent nature, it is crucial to protect the compound from moisture.[2][4]

-

Light: Protect from direct sunlight.[6]

Experimental Protocol: Stability Assessment of Cupric Chloride Dihydrate

The following is a detailed hypothetical experimental protocol for assessing the stability of cupric chloride dihydrate under various stress conditions.

To evaluate the stability of cupric chloride dihydrate when exposed to elevated temperature, varying humidity levels, and light.

-

Cupric chloride dihydrate

-

Controlled environment stability chambers (for temperature and humidity)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (cool white fluorescent and near UV lamps)[13]

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) for assay and impurity profiling (Note: A suitable non-reactive solvent and column must be chosen).

-

Karl Fischer titrator for water content determination

-

Glass vials (clear and amber)

-

Desiccators

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]